1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine
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Overview
Description
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This compound is characterized by the presence of a butan-2-yl group and a methyl group attached to the pyrazole ring, making it a substituted pyrazole derivative.
Preparation Methods
The synthesis of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any oxidized functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds in the presence of a base to introduce new substituents onto the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), bases (e.g., potassium carbonate, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives.
Scientific Research Applications
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: The compound is explored for its potential use in drug development. Its derivatives are evaluated for their pharmacological properties and efficacy in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
1-(butan-2-yl)-5-methyl-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:
1-(butan-2-yl)-3-methyl-1H-pyrazol-4-amine: This compound has a similar structure but with a different substitution pattern on the pyrazole ring. It may exhibit different chemical and biological properties due to the variation in substituent positions.
1-(butan-2-yl)-5-ethyl-1H-pyrazol-4-amine: This compound has an ethyl group instead of a methyl group, which can influence its reactivity and interactions with biological targets.
1-(butan-2-yl)-5-phenyl-1H-pyrazol-4-amine: The presence of a phenyl group introduces aromaticity and may enhance the compound’s stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-butan-2-yl-5-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-6(2)11-7(3)8(9)5-10-11/h5-6H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCDZQKDWWDXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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